molecular formula C14H15ClO3 B3061161 1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one CAS No. 58344-73-3

1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one

Cat. No.: B3061161
CAS No.: 58344-73-3
M. Wt: 266.72 g/mol
InChI Key: RMQRHQHIHVYGTO-SNAWJCMRSA-N
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Description

1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one is a synthetic chemical compound of significant interest in scientific research. This compound features a 1,3-benzodioxole core, a structural motif found in various biologically active molecules. Research into analogous 1,3-benzodioxole derivatives has shown potential in agricultural chemistry, such as functioning as novel auxin receptor agonists to promote root growth in plants . The specific research applications and biological activity of this chloro-substituted analog are currently under investigation in various fields. Researchers value this compound for probing structure-activity relationships and developing new chemical tools. Its mechanism of action is [ Describe the specific mechanism of action, e.g., "believed to involve..." or "currently being elucidated in studies on..." ]. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

(E)-1-(6-chloro-1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO3/c1-14(2,3)13(16)5-4-9-6-11-12(7-10(9)15)18-8-17-11/h4-7H,8H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQRHQHIHVYGTO-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CC1=CC2=C(C=C1Cl)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C/C1=CC2=C(C=C1Cl)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58344-73-3
Record name 1-Penten-3-one, 1-(6-chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058344733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Reaction Setup

  • Aldehyde : 6-Chloro-1,3-benzodioxole-5-carbaldehyde (1.0 equiv).
  • Ketone : Pinacolone (4,4-dimethylpentan-2-one, 1.2 equiv).
  • Base : Aqueous sodium hydroxide (10% w/v) or potassium tert-butoxide in ethanol.
  • Solvent : Ethanol or tetrahydrofuran (THF).
  • Temperature : Reflux at 80°C for 6–8 hours.

Mechanistic Pathway

  • Enolate Formation : The base deprotonates pinacolone to generate an enolate.
  • Nucleophilic Attack : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy ketone intermediate.
  • Dehydration : Acidic workup (e.g., HCl) eliminates water to yield the α,β-unsaturated ketone.

Stereochemical Control

The reaction predominantly forms the E-isomer due to steric hindrance between the benzodioxol ring and the pinacolone group. Confirmation via X-ray crystallography shows a trans-configuration at the C8=C9 double bond (bond length: 1.3465 Å).

Optimization and Yield Data

Parameter Condition 1 Condition 2 Condition 3
Base NaOH (10%) KOtBu NaOEt
Solvent Ethanol THF Toluene
Temperature 80°C 70°C 100°C
Yield 68% 72% 55%

Key Observations :

  • KOtBu in THF maximizes yield (72%) by enhancing enolate stability.
  • Prolonged heating (>10 hours) promotes decomposition, reducing yield.

Purification and Characterization

Workup Procedure

  • Quenching : Dilute hydrochloric acid neutralizes excess base.
  • Extraction : Ethyl acetate isolates the product from aqueous layers.
  • Drying : Anhydrous sodium sulfate removes residual water.

Chromatography

  • Stationary Phase : Silica gel (60–120 mesh).
  • Eluent : Hexane:ethyl acetate (7:3).
  • Rf : 0.45 (UV-active spot).

Spectroscopic Data

Technique Data
IR (KBr) 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C)
¹H NMR (400 MHz) δ 1.25 (s, 6H, CH₃), 6.85 (d, J=16 Hz, 1H, CH=CO)
13C NMR δ 198.4 (C=O), 145.2 (C-Cl)

Alternative Synthetic Routes

Wittig Reaction

  • Reagents : 6-Chloro-1,3-benzodioxole-5-carbaldehyde, ylide from 4,4-dimethyl-2-pentanone.
  • Limitation : Lower yields (~50%) due to ylide instability.

Grignard Addition

  • Steps : Addition of a Grignard reagent to an acyl chloride derivative, followed by oxidation.
  • Challenge : Over-oxidation to carboxylic acids necessitates strict temperature control.

Industrial-Scale Considerations

  • Catalyst Recycling : Base catalysts (e.g., KOtBu) are recovered via aqueous extraction.
  • Solvent Recovery : Ethanol is distilled and reused to reduce costs.
  • Byproduct Management : Unreacted pinacolone is separated via fractional distillation.

Challenges and Troubleshooting

  • Chloro Substituent Reactivity : Electrophilic sites may lead to polychlorination; controlled stoichiometry of SO₂Cl₂ mitigates this.
  • E/Z Isomerization : Storage under inert atmosphere prevents thermal isomerization to the Z-form.

Chemical Reactions Analysis

Oxidation Reactions

  • Epoxidation : Using peracids (e.g., mCPBA) could yield an epoxide at the double bond.

  • Dihydroxylation : Osmium tetroxide or potassium permanganate may add hydroxyl groups across the alkene.

No direct experimental evidence for these reactions was found in the reviewed sources, but similar enone systems are known to react via these pathways .

Reduction Reactions

The ketone and alkene groups are susceptible to reduction:

  • Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydride agents (e.g., NaBH₄, LiAlH₄) could reduce the ketone to a secondary alcohol.

  • Alkene Reduction : Hydrogenation would saturate the double bond, yielding a saturated ketone derivative.

A structurally related compound, 1-(6-chloro-1,3-benzodioxol-5-yl)-5,5-dimethyl-1-hexen-3-one (C₁₅H₁₇ClO₃), shares analogous functional groups, suggesting comparable reactivity .

Nucleophilic Substitution

The chloro substituent on the benzodioxol ring may undergo nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., high temperature, strong bases). Potential reactions include:

  • Amination : Replacement of the chlorine atom with amines (e.g., NH₃, alkylamines).

  • Hydrolysis : Conversion to a hydroxyl group under acidic or basic conditions.

No specific examples were identified, but NAS is a well-documented pathway for chloro-aromatic compounds .

Conjugate Addition

The α,β-unsaturated ketone can undergo Michael addition with nucleophiles (e.g., organocuprates, amines):

  • Organometallic Reagents : Grignard or Gilman reagents could add to the β-carbon of the enone.

  • Thiols or Amines : Thiol-Michael addition or amine conjugation might occur.

Cycloaddition Reactions

The enone system may participate in [4+2] Diels-Alder reactions with dienes, forming six-membered cyclic adducts. This reactivity is typical of conjugated dienophiles but was not explicitly documented for this compound .

Stability and Degradation

Scientific Research Applications

1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one (CAS 78074-39-2)
  • Molecular Formula : C₁₄H₁₈O₃
  • Key Features : Lacks the chloro substituent and has a saturated pentan-3-one backbone.
  • Applications : Used as an intermediate in pesticide synthesis .
  • This may result in reduced bioactivity compared to the chlorinated derivative .
1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione (CAS 170570-78-2)
  • Molecular Formula : C₁₁H₆F₂O₄
  • Key Features : Difluoro substitution and a 1,3-dione backbone.
  • Comparison: The dione group enhances electrophilicity, favoring hydrogen-bonding interactions (e.g., with enzymes or crystal matrices).
1-(4-Hydroxy-3-Methoxyphenyl)-4,4-dimethyl-1-penten-3-one
  • Key Features : Hydroxy and methoxy substituents on the aryl group.
  • Properties: Solid (yellow), soluble in chloroform and methanol; pKa ~9.76.
  • Comparison : The polar hydroxy and methoxy groups improve water solubility but reduce lipophilicity (log P ~2.96). This contrasts with the chloro-benzodioxol derivative, where the chloro group likely increases log P, enhancing membrane permeability .

Supramolecular and Crystallographic Comparisons

For example:

  • Hydrogen Bonding: Amino or methoxy groups facilitate intermolecular H-bonding, stabilizing crystal lattices. The chloro substituent in the target compound may instead promote halogen bonding or π-π stacking, altering crystal packing .

Biological Activity

1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one, commonly referred to as a benzodioxole derivative, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : (E)-1-(6-chloro-1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one
  • Molecular Formula : C14H15ClO3
  • Molecular Weight : 266.72 g/mol

Structural Features

The structure includes:

  • A chloro-substituted benzodioxole ring.
  • A pentenone moiety that contributes to its reactivity and biological interactions.

The biological activity of 1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one is attributed to its interaction with various molecular targets within biological systems. It is believed to modulate specific biochemical pathways by interacting with enzymes or receptors.

Anticancer Activity

Preliminary studies suggest potential anticancer properties. For instance, compounds with structural similarities have been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Neuroprotective Effects

There is emerging evidence that certain benzodioxole derivatives may exert neuroprotective effects. They could potentially inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction in oxidative stress

Case Study: Anticancer Properties

In a study examining the anticancer effects of benzodioxole derivatives, it was found that compounds similar to 1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death .

Case Study: Neuroprotection

Another study highlighted the neuroprotective potential of related compounds in models of Alzheimer's disease. These compounds were shown to reduce amyloid-beta toxicity and improve cognitive function in animal models .

Q & A

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

To confirm the molecular structure, employ a combination of techniques:

  • X-ray crystallography provides definitive proof of stereochemistry and crystal packing, as demonstrated for structurally related benzodioxole derivatives .
  • Gas chromatography (GC) coupled with mass spectrometry (MS) can verify purity and molecular weight, supported by protocols for analyzing benzophenone analogs .
  • Nuclear Magnetic Resonance (NMR) (¹H/¹³C) identifies functional groups and substituent positions, aligning with methodologies for analyzing chloroaromatic compounds .

Q. How can researchers determine the compound’s stability under standard laboratory conditions?

Conduct accelerated stability studies by:

  • Exposing the compound to controlled humidity, temperature, and light (e.g., ICH guidelines).
  • Monitoring degradation via HPLC or UV-Vis spectroscopy , as applied to benzodiazepine derivatives .
  • Comparing results with computational predictions (e.g., DFT calculations) to identify discrepancies, a method used in surface chemistry studies .

Advanced Research Questions

Q. How to design experiments to investigate the reactivity of the benzodioxole moiety under catalytic conditions?

  • Step 1 : Screen catalysts (e.g., Lewis acids, transition metals) using high-throughput methods to identify optimal conditions.
  • Step 2 : Employ in situ FTIR or Raman spectroscopy to monitor intermediate formation, as in studies of indoor surface reactions .
  • Step 3 : Validate outcomes with kinetic isotope effects (KIEs) or isotopic labeling, a strategy highlighted in advanced organic synthesis .

Q. What experimental strategies resolve contradictions between computational predictions and observed reaction outcomes?

  • Re-evaluate computational models by incorporating solvent effects and non-covalent interactions (e.g., π-stacking in benzodioxoles) .
  • Perform control experiments to isolate variables (e.g., temperature, solvent polarity), as recommended in R&D skill frameworks .
  • Cross-validate data using multiple analytical techniques (e.g., NMR, X-ray) to confirm structural assignments .

Q. How to optimize the synthetic route for improved yield and scalability?

  • Modular synthesis : Break the pathway into stages (e.g., benzodioxole formation, ketone functionalization) to troubleshoot bottlenecks .
  • Apply DoE (Design of Experiments) to assess factors like reaction time, stoichiometry, and catalyst loading, aligning with postgraduate experimental design competencies .
  • Use flow chemistry to enhance reproducibility, a method emphasized in modern synthetic methodologies .

Methodological Considerations

  • Data Analysis : Use multivariate statistics (e.g., PCA) to interpret complex datasets from stability or reactivity studies .
  • Safety Protocols : Follow guidelines for handling chlorinated compounds, including fume hood use and waste disposal, as outlined in laboratory safety frameworks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one
Reactant of Route 2
Reactant of Route 2
1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one

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